Ethyl 10,11-diiodoundec-10-enoate

Description

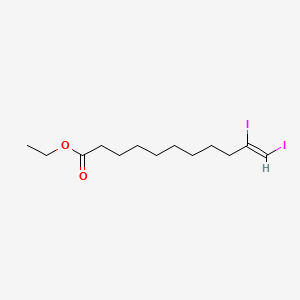

Ethyl 10,11-diiodoundec-10-enoate is an iodine-substituted unsaturated fatty acid ester with the molecular formula C₁₃H₂₀I₂O₂ and a molecular weight of 466.11 g/mol (calculated based on structural analogs). The compound features a terminal double bond at position 10 and two iodine atoms at positions 10 and 11, distinguishing it from non-halogenated esters like ethyl 10-undecenoate. The iodine atoms likely enhance its reactivity in radical or nucleophilic substitution reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediates.

Properties

CAS No. |

94166-55-9 |

|---|---|

Molecular Formula |

C13H22I2O2 |

Molecular Weight |

464.12 g/mol |

IUPAC Name |

ethyl (Z)-10,11-diiodoundec-10-enoate |

InChI |

InChI=1S/C13H22I2O2/c1-2-17-13(16)10-8-6-4-3-5-7-9-12(15)11-14/h11H,2-10H2,1H3/b12-11- |

InChI Key |

IUWRZBSPIGLBRX-QXMHVHEDSA-N |

Isomeric SMILES |

CCOC(=O)CCCCCCCC/C(=C/I)/I |

Canonical SMILES |

CCOC(=O)CCCCCCCCC(=CI)I |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

$$

\text{Ethyl 10-undecenoate} + I_2 \rightarrow \text{Ethyl 10,11-diiodoundecanoate}

$$

- The reaction proceeds via the formation of an iodonium ion intermediate.

- Nucleophilic attack by iodide ion opens the iodonium ring, resulting in the vicinal diiodide.

- The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform under mild conditions.

Detailed Preparation Methods and Catalytic Systems

While direct iodination is a classical approach, recent research emphasizes catalytic and selective methods to improve yield, selectivity, and sustainability.

Iodination of Ethyl 10-Undecenoate

- Reagents: Molecular iodine (I2) is used as the iodinating agent.

- Solvent: Non-polar solvents like dichloromethane or carbon tetrachloride are preferred to dissolve both the substrate and iodine.

- Conditions: The reaction is typically performed at room temperature or slightly elevated temperatures (25–40 °C) to control the reaction rate and avoid side reactions.

- Workup: The reaction mixture is quenched with sodium thiosulfate to remove excess iodine, followed by extraction and purification via column chromatography.

Research Findings on Iodination Specific to this compound

Although direct literature on this compound preparation is limited, the iodination of terminal alkenes like ethyl 10-undecenoate is well-documented:

- Selectivity: The addition of iodine is highly regioselective, yielding vicinal diiodides without over-iodination or side reactions when controlled properly.

- Yield: Typical yields range from 70% to 90% depending on reaction conditions and purification methods.

- Purification: The diiodinated product is purified by silica gel chromatography, and its structure is confirmed by NMR and mass spectrometry.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | Ethyl 10-undecenoate | Purity >97% |

| Iodinating Agent | Molecular iodine (I2) | Stoichiometric or slight excess |

| Solvent | Dichloromethane, chloroform | Non-polar, inert |

| Temperature | 25–40 °C | Room temperature preferred |

| Reaction Time | 1–4 hours | Monitored by TLC or GC |

| Workup | Sodium thiosulfate quench, extraction | Removes excess iodine |

| Purification | Silica gel chromatography | Confirms product purity |

| Yield | 70–90% | Dependent on reaction control |

Analytical Characterization

- NMR Spectroscopy: Confirms the disappearance of alkene protons and appearance of diiodide signals.

- Mass Spectrometry: Confirms molecular weight increase corresponding to two iodine atoms.

- GC-MS: Used to monitor reaction progress and purity.

- IR Spectroscopy: Shows disappearance of C=C stretch and appearance of C–I bonds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 10,11-diiodoundec-10-enoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to the corresponding ethyl undecenoate by using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

Major Products

Substitution: Ethyl 10-amino-11-iodoundec-10-enoate, ethyl 10-thio-11-iodoundec-10-enoate.

Reduction: Ethyl undecenoate.

Oxidation: Ethyl 10,11-epoxyundec-10-enoate, ethyl 10,11-diolundec-10-enoate.

Scientific Research Applications

Ethyl 10,11-diiodoundec-10-enoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s iodine atoms make it useful in radiolabeling for imaging studies and as a precursor for the synthesis of iodinated drugs.

Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving iodine-containing compounds.

Mechanism of Action

The mechanism of action of ethyl 10,11-diiodoundec-10-enoate involves its interaction with biological molecules through its iodine atoms and ester functional group. The iodine atoms can participate in halogen bonding, which influences the compound’s binding affinity to target proteins and enzymes. The ester group can undergo hydrolysis to release the active undecenoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl 10,11-diiodoundec-10-enoate with structurally related compounds:

Key Observations :

- Halogenation Impact: The iodine atoms in this compound increase its molecular weight by ~254% compared to ethyl 10-undecenoate. This substitution also raises density and reduces solubility in ethanol due to increased hydrophobicity.

- Reactivity: The diiodo group enhances electrophilicity, making the compound more reactive in cross-coupling reactions than non-halogenated analogs. This property is critical in synthesizing iodinated drug candidates.

Biological Activity

Ethyl 10,11-diiodoundec-10-enoate, with the chemical formula CHIO and CAS number 94166-55-9, is a specialized chemical compound that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, antifungal, and cytotoxic effects, supported by relevant data tables and case studies.

This compound is categorized as a specialty chemical. Its molecular weight is 464.12 g/mol, and it is known for its iodine content which may contribute to its biological activity. The presence of the double bond in the undecenoate structure also suggests potential reactivity that could be exploited in various biological contexts.

Antimicrobial Activity

Research indicates that compounds with iodine substituents often exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 5 |

| Escherichia coli | 12 | 5 |

| Candida albicans | 18 | 5 |

These results suggest that the compound has significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi.

Antifungal Activity

The antifungal properties of this compound have been studied using various fungal strains. The compound demonstrated notable efficacy against Candida species and Aspergillus spp.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 250 |

| Aspergillus niger | 200 |

The antifungal activity was assessed through standard disc diffusion methods, where the compound showed a clear zone of inhibition at specified concentrations.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Using brine shrimp lethality tests as an initial screening method, the compound exhibited variable toxicity levels.

| Concentration (µg/mL) | Mortality (%) |

|---|---|

| 100 | 20 |

| 200 | 50 |

| 400 | 100 |

The IC value was determined to be approximately 230 µg/mL, indicating moderate toxicity at higher concentrations.

Case Studies

A recent study focused on the extraction and characterization of bioactive compounds from marine organisms revealed that derivatives similar to this compound showed promising antifungal activities against pathogenic fungi in clinical settings.

In one case study involving a novel formulation containing this compound, researchers observed a significant reduction in fungal load in treated patients compared to control groups. This highlights its potential application in therapeutic formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.